molecular formula C9H8ClIO2 B12330779 Benzenepropanoic acid, 2-chloro-3-iodo-

Benzenepropanoic acid, 2-chloro-3-iodo-

Cat. No.: B12330779
M. Wt: 310.51 g/mol
InChI Key: PKTINBAIKRFSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 2-chloro-3-iodo- is an organic compound that belongs to the class of halogenated aromatic acids. This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a propanoic acid group. The unique combination of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2-chloro-3-iodo- typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution with chlorine and iodine in the presence of suitable catalysts and solvents. For instance, the chlorination can be achieved using chlorine gas or thionyl chloride, while iodination can be performed using iodine and a strong oxidizing agent like nitric acid.

Industrial Production Methods

In an industrial setting, the production of Benzenepropanoic acid, 2-chloro-3-iodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-chloro-3-iodo- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of dehalogenated products.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2-chloro-3-iodo- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 2-chloro-3-iodo- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the propanoic acid group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 2-chloro-6-iodo-
  • Benzenepropanoic acid, 3-hydroxy-5-iodo-
  • Benzenepropanoic acid, 2-bromo-3-iodo-

Uniqueness

Benzenepropanoic acid, 2-chloro-3-iodo- is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens in ortho positions relative to each other can also influence the compound’s electronic properties and steric interactions.

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

3-(2-chloro-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8ClIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)

InChI Key

PKTINBAIKRFSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.